2-(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)ethanol
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Overview
Description
2-(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)ethanol is a synthetic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromo group and two phenyl groups attached to the imidazole ring, along with an ethanol group. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
The synthesis of 2-(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)ethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-4,5-diphenyl-1H-imidazole with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles like amines or thiols under appropriate conditions, leading to the formation of new derivatives
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and phenyl groups contribute to its binding affinity and specificity, while the ethanol group may enhance its solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)ethanol include other imidazole derivatives with different substituents. For example:
2-(2-chloro-4,5-diphenyl-1H-imidazol-1-yl)ethanol: Similar structure but with a chloro group instead of a bromo group.
2-(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)propane: Similar structure but with a propane group instead of an ethanol group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2-bromo-4,5-diphenylimidazol-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c18-17-19-15(13-7-3-1-4-8-13)16(20(17)11-12-21)14-9-5-2-6-10-14/h1-10,21H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQGPATZUNAAGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)Br)CCO)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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